Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. The molecular formula for this compound is and it is classified as an ester derivative of oxadiazole.
The compound is synthesized through various chemical methods, often utilizing starting materials that contain functional groups conducive to forming the oxadiazole ring. It falls under the classification of heterocyclic compounds, specifically those containing oxadiazole moieties, which are known for their diverse biological properties including antimicrobial and anticancer activities.
The synthesis of Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazine derivatives with carboxylic acid derivatives or their esters. A common approach is the reaction of 2,6-difluorobenzoyl hydrazine with ethyl chloroacetate in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
The molecular structure of Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate features a distinctive oxadiazole ring fused with a difluorophenyl group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.
Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate can participate in several chemical reactions:
Each reaction requires careful control of conditions such as temperature and pH to ensure desired outcomes without side reactions.
The mechanism of action for Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with biological targets at the molecular level:
Biological assays have shown that modifications in the structure can significantly impact its potency against various cancer cell lines.
Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate has several scientific applications:
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has evolved from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. First discovered in 1884 by Tiemann and Krüger (initially termed "furo[ab]diazoles") [3], these structures languished in obscurity until the mid-20th century when their unique physicochemical properties sparked interest in therapeutic development. The pivotal shift occurred with the recognition of 1,3,4-oxadiazoles as stable bioisosteres for metabolically labile ester and amide functionalities [5] [8]. This property, coupled with favorable π-stacking capabilities and hydrogen-bonding potential, drove their integration into pharmacologically active molecules.
The approval of drugs like the antiretroviral Raltegravir (HIV integrase inhibitor) and the anticancer agent Zibotentan (endothelin A receptor antagonist) cemented the scaffold's clinical relevance [8]. Annual publications related to oxadiazoles in medicinal chemistry witnessed a dramatic surge from 1997 to 2017 [3], reflecting intense research focus. This trajectory underscores a transition from fundamental heterocyclic chemistry to the strategic deployment of 1,3,4-oxadiazoles in addressing complex therapeutic challenges, including the optimization of pharmacokinetic properties and target engagement in diverse disease areas like oncology, infectious diseases, and CNS disorders.
While four isomeric forms of oxadiazole exist (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,3,4- and 1,2,4-isomers dominate medicinal chemistry due to superior stability and synthetic accessibility. Despite both satisfying Hückel's rule for aromaticity (6 π-electrons), significant physicochemical differences exist, profoundly impacting their biological applications.
Table 1: Key Differences Between 1,3,4- and 1,2,4-Oxadiazole Isomers
Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Biological Consequence |
---|---|---|---|
Aromaticity | Significant (Evident from UV bathochromic shifts) [3] | Low (Behaves like a conjugated diene) [3] | Influences π-π stacking potential & metabolic stability |
Symmetry | Higher symmetry (C₂ᵥ) | Lower symmetry | Impacts crystal packing & dipole moment |
Nucleophile Reactivity | Relatively stable | Susceptible to addition (e.g., n-BuLi) [3] | Affects chemical stability in biological milieu |
Spatial Orientation | para-like (2,5-positions) | meta-like (3,5-positions) | Mimics natural ligands/esters more closely [8] |
Prevalence in Drugs | Higher (e.g., Raltegravir, Zibotentan) [8] | Lower | Reflects favorable drug-like properties |
The integration of the 1,3,4-oxadiazole ring into drug candidates offers strategic solutions to two critical hurdles in drug development: metabolic instability leading to poor pharmacokinetics, and the emergence of drug resistance.
Table 2: Representative Fluorinated 1,3,4-Oxadiazole Derivatives and Attributes
Compound Name | Molecular Formula | CAS No./Identifier | Key Feature/Relevance | Source |
---|---|---|---|---|
Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate | C₁₁H₈F₂N₂O₃ | 1707637-40-8 | Prototype compound; ester functionality on oxadiazole core; difluoro substitution pattern | [1] |
5-(2,6-Difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | C₉H₄F₂N₂O₃ | N/A (Ref: 3D-MLC30777) | Hydrolyzed derivative; potential for amide coupling or salt formation | [10] |
2-(2,4-Difluorophenyl)-5-ethyl-1,3,4-oxadiazole | C₁₀H₈F₂N₂O | 71563492 (PubChem CID) | Alkyl substitution at C5; different difluoro substitution regioisomer | [4] |
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | C₁₁H₉FN₂O₃ | JR D0437 (Aldrich) | Monofluoro analog; illustrates impact of fluorine substitution pattern | [2] |
Concluding Remarks on the Scaffold:The 1,3,4-oxadiazole nucleus, exemplified by derivatives like Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate, represents a cornerstone of modern heterocyclic medicinal chemistry. Its journey from fundamental chemistry to clinical drugs underscores its value. Its superior aromaticity and para-like geometry compared to the 1,2,4-isomer, coupled with its exceptional metabolic stability and role as a versatile bioisostere, make it indispensable for designing drugs with improved pharmacokinetics and the potential to overcome resistance. The strategic incorporation of fluorinated aryl rings, as seen in the 2,6-difluorophenyl moiety, further refines the properties of these molecules, enhancing target engagement and modulating bioavailability. Ongoing research continues to explore the vast potential of this scaffold against increasingly challenging therapeutic targets.
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9